molecular formula C16H16N2O4S B2690725 4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 922005-82-1

4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B2690725
CAS No.: 922005-82-1
M. Wt: 332.37
InChI Key: JYZYVBLDATWFNF-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound that features a quinoline moiety fused with a benzene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and efficiency, often involving continuous monitoring and adjustment of reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to a tetrahydroquinoline derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group may inhibit enzymes involved in folate synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

    4-hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in their functional groups.

    Indole derivatives: Indoles have a similar aromatic structure and are known for their diverse biological activities.

    Sulfonamide derivatives: These compounds also contain the sulfonamide group and are widely used in medicinal chemistry.

Uniqueness: 4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is unique due to the combination of its quinoline and sulfonamide moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research applications.

Properties

IUPAC Name

4-methoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-22-13-4-6-14(7-5-13)23(20,21)18-12-3-8-15-11(10-12)2-9-16(19)17-15/h3-8,10,18H,2,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZYVBLDATWFNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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